molecular formula C23H21N3O3S2 B12010054 N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-77-8

N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12010054
CAS No.: 618072-77-8
M. Wt: 451.6 g/mol
InChI Key: QIQYGQKZZRLNHQ-VXPUYCOJSA-N
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Description

“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of an indole ring, which imparts aromatic properties.
  • The thiazolidine ring attached to the indole contains a thioxo group (S=C) and a propyl side chain.
  • The N-(2-methylphenyl) group adds further complexity.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • Starting from 2-methylbenzaldehyde, react with 2,3-dihydro-1H-indole-2,3-dione (isatin) to form the indole ring.
    • Introduce the thiazolidine ring by reacting with thiosemicarbazide.
    • Acetylate the amino group to obtain the final compound.
  • Industrial Production

    • Industrial synthesis typically involves multistep processes, including cyclization, acetylation, and purification.
    • Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.

    Reduction: Reduction of the indole carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl group can be substituted with various functional groups.

    Common Reagents: Thionyl chloride, sodium borohydride, and strong acids/bases.

    Major Products: Sulfoxide derivatives, indole alcohols, and substituted phenyl compounds.

Scientific Research Applications

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular pathways.

    Industry: Applied in the development of novel materials.

Mechanism of Action

    Molecular Targets: Likely interacts with enzymes or receptors involved in cell growth and metabolism.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with other indole-based molecules, such as indomethacin and tryptophan derivatives.

Properties

CAS No.

618072-77-8

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C23H21N3O3S2/c1-3-12-25-22(29)20(31-23(25)30)19-15-9-5-7-11-17(15)26(21(19)28)13-18(27)24-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b20-19-

InChI Key

QIQYGQKZZRLNHQ-VXPUYCOJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S

Origin of Product

United States

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